molecular formula C13H17N3O3 B1410229 methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1432322-93-4

methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1410229
CAS No.: 1432322-93-4
M. Wt: 263.29 g/mol
InChI Key: GDPGRRZXMRIMQM-UHFFFAOYSA-N
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Description

Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as 2-(dimethylamino)pyridine and 3-(dimethylamino)propanoate . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness

What sets methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate apart is its unique combination of a pyrrolo[2,3-c]pyridine core with a dimethylamino and methoxy substituent. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-16(2)7-9-8-5-11(18-3)14-6-10(8)15-12(9)13(17)19-4/h5-6,15H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGRRZXMRIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC2=CN=C(C=C21)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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